molecular formula C22H30N4OS B2850946 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1902897-83-9

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2850946
CAS No.: 1902897-83-9
M. Wt: 398.57
InChI Key: ZDWMIDQSJKNBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic organic compound with a molecular formula of C22H30N4OS and a molecular weight of 398.6 g/mol . It features a complex structure that incorporates a piperidine ring, a 5-cyclopropyl-1H-pyrazole group, and a phenylacetamide moiety with an isopropylthio substituent, making it a molecule of significant interest in medicinal chemistry and drug discovery research . This compound is structurally analogous to other pyrazole-derivative molecules known to interact with biological targets such as cyclin-dependent kinases, suggesting its potential value as a key intermediate or scaffold in the development of bioactive molecules for pharmacological probe development . The presence of both hydrogen bond donors/acceptors and lipophilic regions within its structure indicates potential for good membrane permeability. Researchers can utilize this compound for target identification, mechanism of action studies, and structure-activity relationship (SAR) exploration. This product is strictly for non-human research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4OS/c1-15(2)28-19-7-3-16(4-8-19)13-22(27)23-18-9-11-26(12-10-18)21-14-20(24-25-21)17-5-6-17/h3-4,7-8,14-15,17-18H,5-6,9-13H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWMIDQSJKNBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The following table summarizes key structural and molecular features of the target compound and two analogous acetamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Notes
Target Compound : N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(4-(isopropylthio)phenyl)acetamide C₂₃H₃₀N₄OS ~410.5* - 5-Cyclopropyl-pyrazole
- Piperidine
- 4-(Isopropylthio)phenyl acetamide
Lipophilic sulfur substituent; rigid pyrazole-piperidine core
Compound A : 2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide C₂₁H₂₅N₅OS₂ ~427.6 - 4-Allyl-5-phenyl-triazole
- N-Isopropyl-N-pyridinyl acetamide
Triazole core; dual nitrogen substituents on acetamide
Compound B : (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide C₂₄H₂₆ClN₇O₃ 445.2 - Chloro-pyridazinone
- Pyrrolidine
- Cyclopropyl acetamide
- 3,5-Dimethyl-pyrazole
Pyridazinone-pyrrolidine hybrid; cyclopropyl and methyl substituents

Note: Molecular weight for the target compound is estimated based on structural similarity.

Key Observations:

Heterocyclic Core: The target compound uses a pyrazole-piperidine system, whereas Compound A employs a triazole ring and Compound B integrates pyridazinone and pyrazole .

Acetamide Substituents :

  • The target compound’s 4-(isopropylthio)phenyl group introduces a sulfur atom, which may improve membrane permeability compared to Compound A ’s pyridinyl substituent .
  • Compound B ’s cyclopropyl acetamide and pyrrolidine linker suggest conformational rigidity, possibly influencing target binding .

Pharmacological Implications (Inferred)

  • Target Selectivity : The piperidine ring in the target compound may offer different binding modes compared to Compound A ’s triazole or Compound B ’s pyrrolidine.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(4-(isopropylthio)phenyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Cyclopropane introduction : Reacting pyrazole precursors with cyclopropane derivatives under controlled pH and temperature (e.g., 60–80°C) to form the 5-cyclopropylpyrazole core .
  • Piperidine coupling : Using nucleophilic substitution or reductive amination to attach the piperidine moiety .
  • Acetamide formation : Reacting the intermediate with 2-(4-(isopropylthio)phenyl)acetic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
    Key Considerations : Optimize reaction time, solvent polarity, and catalyst (e.g., palladium for cross-coupling) to achieve >90% purity. Purification via column chromatography or recrystallization is critical .

Advanced: How can computational modeling resolve contradictions between predicted and observed biological activity?

Methodological Answer:
Discrepancies between in silico predictions (e.g., PASS program) and experimental results (e.g., enzyme inhibition assays) can be addressed by:

  • Docking refinement : Adjusting force fields (e.g., AMBER vs. CHARMM) to better model ligand-receptor interactions, especially for the piperidine and pyrazole motifs .
  • MD simulations : Running 100-ns molecular dynamics simulations to assess conformational stability of the acetamide group in aqueous vs. lipid environments .
  • SAR analysis : Comparing structural analogs (e.g., triazole or thiazole derivatives) to identify critical pharmacophores responsible for activity .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for cyclopropane (δ 0.5–1.5 ppm), piperidine (δ 2.5–3.5 ppm), and isopropylthio (δ 1.2–1.4 ppm) .
  • LC-MS : Confirm molecular weight (calculated: ~428.5 g/mol) and detect impurities using reverse-phase C18 columns .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced: How to design assays to evaluate its pharmacokinetic properties despite low solubility?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., DMSO:PEG 400) or formulate as nanocrystals via wet milling .
  • Permeability assays : Perform parallel artificial membrane permeability assays (PAMPA) with adjusted pH (6.5–7.4) to mimic intestinal absorption .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF-MS .

Basic: What are the known biological targets of structurally related compounds?

Methodological Answer:
Related pyrazole-piperidine-acetamide analogs show activity against:

  • Kinases : Inhibition of EGFR (IC50 ~50 nM) via piperidine-mediated hydrophobic interactions .
  • Antimicrobial targets : Disruption of bacterial cell wall synthesis (e.g., Staphylococcus aureus MIC ~8 µg/mL) .
  • CNS receptors : Modulation of 5-HT2A receptors due to the isopropylthio group’s lipophilicity .

Advanced: How to address conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Dose-response profiling : Test 10 concentrations (1 nM–100 µM) in triplicate across 3+ cell lines (e.g., HEK293 vs. HepG2) .
  • Mechanistic studies : Use siRNA knockdown to identify off-target effects (e.g., apoptosis pathways like caspase-3/7 activation) .
  • Redox profiling : Measure ROS levels via DCFH-DA assay to determine if cytotoxicity is oxidative stress-dependent .

Basic: What are recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Short-term : Store at –20°C in amber vials under argon to prevent oxidation of the isopropylthio group .
  • Long-term : Lyophilize and store at –80°C with desiccants (silica gel) to avoid hydrolysis of the acetamide bond .

Advanced: How to validate HPLC methods for quantifying degradation products?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (60°C), acid (0.1 M HCl), and UV light to simulate degradation .
  • Column selection : Use a phenyl-hexyl column (4.6 × 150 mm, 3.5 µm) with gradient elution (ACN:0.1% formic acid) .
  • Validation parameters : Assess linearity (R² >0.999), LOD (<0.1 µg/mL), and precision (%RSD <2%) per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.